
7-chloro-4-hydroxy-2H-chromen-2-one
描述
7-chloro-4-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.591 g/mol . This compound belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. Coumarins are widely studied for their diverse biological activities and applications in various fields.
作用机制
Target of Action
It’s worth noting that coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
Coumarin derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Biochemical Pathways
Given the broad range of biological activities exhibited by coumarin derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Coumarin derivatives have been associated with a wide range of biological activities, suggesting that they may exert diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvents and catalysts .
生化分析
Biochemical Properties
7-chloro-4-hydroxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with antioxidant enzymes, enhancing their activity and contributing to its antioxidant effects . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation depending on the context.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by modulating signaling pathways such as the p53 pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain phases . Furthermore, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death in rapidly dividing cells. Additionally, it can activate antioxidant response elements, enhancing the expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability can be influenced by factors such as pH and temperature . Over time, it may degrade into other compounds, which can also have biological activity. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . This interaction can lead to the formation of metabolites that may have different biological activities. Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects. Its distribution can also be influenced by factors such as lipid solubility and molecular size .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific compartments. In the mitochondria, it can influence mitochondrial function and energy production, contributing to its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
7-chloro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 7-chloro-4-oxo-2H-chromen-2-one.
Reduction: Formation of 7-chloro-4-hydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted coumarin derivatives.
科学研究应用
7-chloro-4-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
相似化合物的比较
7-chloro-4-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
4-hydroxycoumarin: Lacks the chlorine substituent but shares similar biological activities.
7-hydroxy-4-methylcoumarin: Contains a methyl group instead of chlorine, used in similar applications.
6-bromo-4-hydroxy-2H-chromen-2-one: Contains a bromine substituent, exhibiting different reactivity and biological properties.
The uniqueness of this compound lies in its specific chlorine substituent, which imparts distinct chemical reactivity and biological activities compared to its analogs.
属性
IUPAC Name |
7-chloro-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBFOLFCIJRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716070 | |
| Record name | 7-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-81-4 | |
| Record name | 7-Chloro-4-hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18735-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


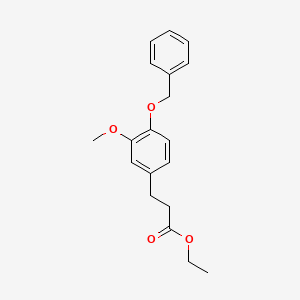
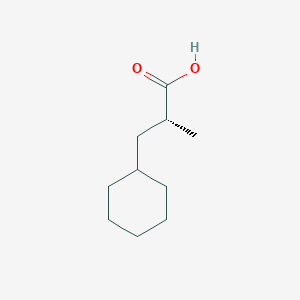
![7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)
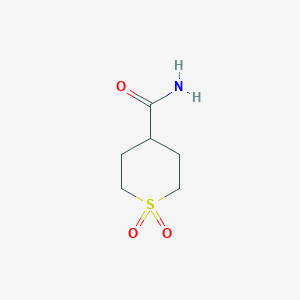
![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)
![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)
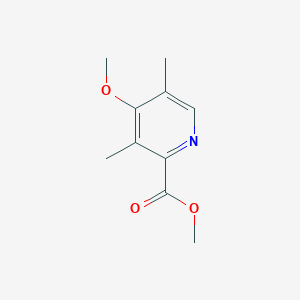
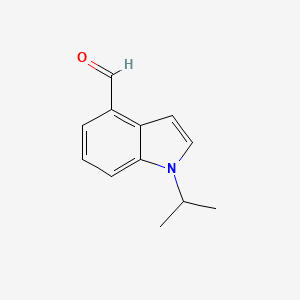
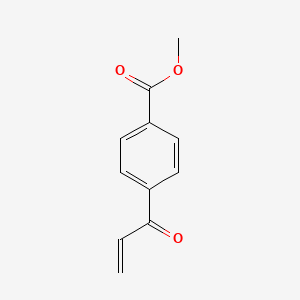
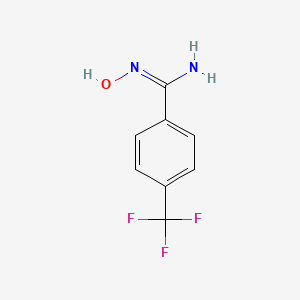
![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
